molecular formula C8H15NO6 B1676907 N-Acetyl-D-mannosamine hydrate CAS No. 3615-17-6

N-Acetyl-D-mannosamine hydrate

Cat. No.: B1676907
CAS No.: 3615-17-6
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-SHGPDSBTSA-N
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Description

N-Acetyl-D-mannosamine hydrate, also known as 2-(Acetylamino)-2-deoxy-D-mannose monohydrate, is a hexosamine monosaccharide. It is a neutral, stable, naturally occurring compound. This compound is the first committed biological precursor of N-acetylneuraminic acid (sialic acid), which plays a crucial role in various biological processes, including cellular communication, immune response, and protection against pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

N-Acetyl-D-mannosamine hydrate is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidized Derivatives: Products formed from oxidation reactions.

    N-Acyl-D-mannosaminolactone: Formed from reduction reactions.

    Substituted Mannosamines: Formed from substitution reactions.

Mechanism of Action

N-Acetyl-D-mannosamine serves as a direct precursor to N-acetylneuraminic acid. When administered, it is taken up by cells and phosphorylated to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. This intermediate is then converted to N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to yield N-acetylneuraminic acid. The increased availability of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins and glycolipids, which can ameliorate symptoms in conditions where sialylation is impaired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-mannosamine is unique in its role as the first committed precursor in the biosynthesis of N-acetylneuraminic acid. This makes it a critical compound for the sialylation of glycoproteins and glycolipids, which are essential for various biological functions .

Properties

CAS No.

3615-17-6

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1

InChI Key

OVRNDRQMDRJTHS-SHGPDSBTSA-N

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O.O

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Appearance

Solid powder

Key on ui other cas no.

4773-29-9
3615-17-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-acetamido-2-deoxy-D-mannose
D-mannose, 2-(acetylamino)-2-deoxy-
N-acetyl-D-mannosamine
N-acetylmannosamine
N-acetylmannosamine, (D)-isomer
N-acetylmannosamine, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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